N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-5-4-6-21(18(17)2)27-25(31)24(30)26-16-23(29-11-13-32-14-12-29)19-7-8-22-20(15-19)9-10-28(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFOXJQLFZUIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS Number: 922067-91-2) is a synthetic organic compound belonging to the oxalamide family. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C25H32N4O3
- Molecular Weight : 436.5 g/mol
- IUPAC Name : this compound
Structural Representation
The structural complexity of this compound includes an indoline moiety and a morpholino group, which are critical for its biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O3 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 922067-91-2 |
This compound primarily functions as an inhibitor of the c-Met kinase pathway. The c-Met receptor is implicated in various cellular processes including proliferation, survival, and migration—key factors in cancer progression. By selectively targeting this kinase, the compound may inhibit tumor growth and metastasis .
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis in a dose-dependent manner.
- Mechanistic Insights : The compound's ability to disrupt c-Met signaling pathways was confirmed through Western blot analysis, showing decreased phosphorylation levels of downstream targets .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1 : A study involving breast cancer cell lines showed that treatment with this compound resulted in a reduction of invasive properties compared to untreated controls.
- Findings : The treated cells exhibited lower expression levels of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
- Case Study 2 : In a preclinical model of lung cancer, administration of the compound led to significant tumor shrinkage and improved survival rates in treated mice compared to those receiving a placebo.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Aromatic Substituents: Electron-donating groups (e.g., methoxy, methyl) in N1-position (as in S336 and No. 1770) correlate with flavor-enhancing properties via TAS1R1/TAS1R3 activation . In contrast, halogenated aryl groups (e.g., BNM-III-170’s 4-chloro-3-fluorophenyl) are linked to antiviral activity . Heterocyclic Moieties: Morpholinoethyl (in the target compound) and pyridinylethyl (in S336) groups enhance solubility and receptor interactions, though morpholine may confer longer metabolic half-life compared to pyridine .
Metabolic Pathways: Oxalamides with simple alkyl/aryl groups (e.g., S336, No. 1768) undergo rapid oxidative metabolism in hepatocytes but resist amide hydrolysis, suggesting metabolic stability . Halogenated derivatives (e.g., BNM-III-170) likely exhibit slower metabolism due to electron-withdrawing substituents .
Safety and Toxicology: Flavoring oxalamides (e.g., S336) show high NOEL values (100 mg/kg/day), indicating low acute toxicity . The target compound’s methylindolinyl and morpholinoethyl groups may raise concerns about chronic toxicity, as indoline derivatives can form reactive metabolites.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide?
The synthesis involves multi-step organic reactions under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) achieves >95% purity .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation .
Q. How is the structural integrity of this compound validated experimentally?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry .
- LC-MS : Verifies molecular weight (e.g., [M+H] peak at m/z 422.529 for the analogous compound in ) .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray crystallography (if feasible): Resolves 3D conformation .
Q. What preliminary biological screening assays are recommended for this compound?
Initial assessments should prioritize:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive oxalamides .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assay .
- Solubility studies : Measure in PBS or DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., replace morpholino with piperazine or vary aryl groups) to assess pharmacophore contributions .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or PARP .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar oxalamides?
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Adopt uniform cell lines, incubation times, and controls .
- Meta-analysis : Compare IC values across studies (e.g., vs. 14) to identify trends.
- Proteomics : Use mass spectrometry to map off-target interactions that explain divergent results .
Q. What in silico strategies are effective for predicting metabolic stability?
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate hepatic clearance and CYP450 interactions .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with software like GLORY .
- QSAR models : Train models on datasets of oxalamides with known metabolic half-lives .
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?
- Kinetic assays : Measure , , and under varied substrate concentrations to distinguish competitive/non-competitive inhibition .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., /) for target enzymes .
- Mutagenesis studies : Identify critical residues by testing inhibition against enzyme mutants .
Q. What experimental designs are optimal for studying synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate via Chou-Talalay method using fixed-ratio drug combinations .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways enhanced by synergy .
- In vivo xenografts : Test efficacy in murine models co-administered with standard chemotherapeutics .
Methodological Notes
- Contradictory data : and report divergent yields for analogous syntheses; systematic optimization of reaction time and solvent ratios is advised.
- Advanced characterization : For crystallography, grow crystals in slow-diffusion setups (e.g., vapor diffusion with dichloromethane/hexane) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
